molecular formula C7H14O3 B6235025 5-ethoxypentanoic acid CAS No. 70160-06-4

5-ethoxypentanoic acid

Cat. No.: B6235025
CAS No.: 70160-06-4
M. Wt: 146.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxypentanoic acid (IUPAC name: this compound) is a carboxylic acid derivative with the molecular formula C₇H₁₄O₃. Its structure consists of a pentanoic acid backbone (five-carbon chain terminating in a carboxylic acid group) with an ethoxy (-OCH₂CH₃) substituent at the fifth carbon.

Synthesis of this compound likely involves etherification of a pentanoic acid precursor or hydrolysis of an ethoxy-substituted ester. For example, ethoxy groups are commonly introduced via nucleophilic substitution or esterification reactions, as seen in EPA-listed compounds like 2-(2-ethoxyethoxy)ethyl esters of pentanoic acid .

Properties

CAS No.

70160-06-4

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethoxypentanoic acid can be synthesized through several methods. One common synthetic route involves the esterification of pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion:

Pentanoic acid+EthanolH2SO45-Ethoxypentanoic acid+Water\text{Pentanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pentanoic acid+EthanolH2​SO4​​5-Ethoxypentanoic acid+Water

Another method involves the alkylation of pentanoic acid with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction also requires reflux conditions to achieve high yields:

Pentanoic acid+Ethyl bromideNaOH5-Ethoxypentanoic acid+Sodium bromide\text{Pentanoic acid} + \text{Ethyl bromide} \xrightarrow{\text{NaOH}} \text{this compound} + \text{Sodium bromide} Pentanoic acid+Ethyl bromideNaOH​5-Ethoxypentanoic acid+Sodium bromide

Industrial Production Methods

In an industrial setting, this compound is typically produced through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and solvents is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Esterification

Mechanism : Carboxylic acids react with alcohols via acid-catalyzed Fischer esterification to form esters. The ethoxy group in 5-ethoxypentanoic acid may participate in or influence this reaction.
Reaction :
5-Ethoxypentanoic acid+AlcoholH+Ester\text{this compound} + \text{Alcohol} \xrightarrow{\text{H}^+} \text{Ester}

Reagent Conditions Product Key Mechanism
Acid (e.g., H₂SO₄)RefluxEster derivativeProtonation of carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by alcohol .

Hydrolysis

Acidic Hydrolysis :
5-Ethoxypentanoic acid+H3O+HeatCarboxylic acid\text{this compound} + \text{H}_3\text{O}^+ \xrightarrow{\text{Heat}} \text{Carboxylic acid}
Basic Hydrolysis :
5-Ethoxypentanoic acid+OHHeatCarboxylate salt\text{this compound} + \text{OH}^- \xrightarrow{\text{Heat}} \text{Carboxylate salt}

Reagent Conditions Product Notes
HCl or NaOHRefluxCarboxylic acid or carboxylateAcidic hydrolysis regenerates the parent acid; basic hydrolysis yields a salt .

Amidation

Reaction :
5-Ethoxypentanoic acid+AmineCoupling agent (e.g., DCC)Amide\text{this compound} + \text{Amine} \xrightarrow{\text{Coupling agent (e.g., DCC)}} \text{Amide}

Reagent Conditions Product Key Mechanism
DCC, Amine (e.g., NH₃)0°C, then room temperatureAmide derivativeActivation of the carboxylic acid via DCC forms an active intermediate for nucleophilic substitution .

Decarboxylation

Reaction :
5-Ethoxypentanoic acidΔAlkane+CO2\text{this compound} \xrightarrow{\Delta} \text{Alkane} + \text{CO}_2

Conditions Product Notes
High temperature (e.g., 150–160°C)4-EthoxybutaneLoss of CO₂ generates an alkane chain .

Oxidation

Reaction :
5-Ethoxypentanoic acidOxidizing agentOxidized derivative\text{this compound} \xrightarrow{\text{Oxidizing agent}} \text{Oxidized derivative}

Reagent Conditions Product Key Mechanism
KMnO₄ or HNO₃Acidic mediumKetone or carboxylic acidOxidation of adjacent hydrogens to the carbonyl group.

Enzymatic Resolution

Reaction :
5-Ethoxypentanoic acidLipaseEnantiomerically pure acid\text{this compound} \xrightarrow{\text{Lipase}} \text{Enantiomerically pure acid}

Reagent Conditions Product Key Mechanism
Lipase (e.g., Novozym 435)pH 7.2, bufferEnriched enantiomerSelective hydrolysis of esters to resolve racemic mixtures .

Scientific Research Applications

5-Ethoxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 5-ethoxypentanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy group can enhance the compound’s lipophilicity, affecting its absorption and distribution within biological tissues.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of 5-ethoxypentanoic acid include:

Compound Name Substituent at C5 Functional Groups Molecular Formula
This compound Ethoxy (-OCH₂CH₃) Carboxylic acid, ether C₇H₁₄O₃
5-Oxopentanoic acid Ketone (=O) Carboxylic acid, ketone C₅H₈O₃
5-(4-Methoxyphenyl)pentanoic acid 4-Methoxyphenyl (aromatic) Carboxylic acid, methoxy, aryl C₁₂H₁₆O₃
5-(4-Chloro-phenoxy)pentanoic acid 4-Chlorophenoxy (-O-C₆H₄Cl) Carboxylic acid, aryl ether C₁₁H₁₃ClO₃

Key Insights :

  • Aromatic substituents (e.g., 4-methoxyphenyl) introduce steric bulk and π-π interactions, which may affect binding affinity in pharmaceutical applications .
Physical and Chemical Properties
Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C)
This compound (inferred) 146.18 Moderate Not reported
5-Oxopentanoic acid 116.12 High ~100 (decomposes)
5-(4-Methoxyphenyl)pentanoic acid 208.25 Low (organic solvents) 85–90

Key Insights :

  • The ethoxy group likely reduces water solubility compared to 5-oxopentanoic acid but increases solubility in organic solvents .
  • Aryl-substituted analogs exhibit lower solubility due to hydrophobic aromatic rings .

Q & A

Q. What are the standard laboratory synthesis protocols for 5-ethoxypentanoic acid?

Synthesis typically involves esterification of pentanoic acid derivatives or hydrolysis of pre-functionalized precursors. A common method includes reacting 5-chloropentanoic acid with ethanol under reflux in the presence of a base (e.g., NaOH), followed by acid workup and purification via column chromatography. Experimental details must specify reaction conditions (temperature, solvent, catalyst), yield optimization, and purity validation using HPLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the ethoxy group (δ ~1.2–1.4 ppm for CH₃ and δ ~3.4–3.6 ppm for OCH₂) and the carboxylic acid proton (δ ~10–12 ppm). Infrared (IR) spectroscopy confirms the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ester C-O-C (~1100–1250 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation (m/z 146.18 for [M+H]⁺) .

Q. How should researchers purify this compound to achieve >95% purity?

Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC with a C18 column are standard. Purity must be verified via analytical HPLC (retention time comparison) and melting point analysis. Impurity profiling (e.g., residual solvents or byproducts) requires GC-MS or LC-MS .

Advanced Research Questions

Q. What experimental strategies minimize batch-to-batch variability in this compound synthesis?

Strict control of reaction stoichiometry, temperature, and catalyst concentration reduces variability. Implement in-process monitoring (e.g., TLC or inline IR) to track reaction progress. For sensitive applications (e.g., enzymatic studies), request additional quality controls such as peptide content analysis or Karl Fischer titration to quantify residual water .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Cross-validate using orthogonal techniques:

  • Compare ¹H NMR with DEPT-135 to distinguish CH₃, CH₂, and CH groups.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Analyze discrepancies by spiking with authentic samples or computational modeling (DFT-based NMR prediction). Contradictions may arise from tautomerism, solvent effects, or impurities .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and reaction pathways. Molecular docking studies assess interactions with enzymes (e.g., lipases for ester hydrolysis). Validate predictions with kinetic experiments (e.g., Arrhenius plots) .

Q. How does the stability of this compound vary under different storage conditions?

Conduct accelerated stability studies:

  • Store samples at 4°C (short-term) vs. -20°C (long-term) under nitrogen.
  • Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Assess hygroscopicity using dynamic vapor sorption (DVS); the compound may hydrolyze in humid environments .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. For clustered data (e.g., repeated measurements), apply mixed-effects models to account for intra-subject correlations. Report confidence intervals and p-values to assess significance .

Q. How can researchers ensure reproducibility when publishing studies on this compound?

Document all experimental parameters (molar ratios, equipment calibration data) in supplementary materials. Share raw spectral data (NMR FID files, MS spectra) via repositories like Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite established protocols from journals like Beilstein Journal of Organic Chemistry .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers away from oxidizing agents. Neutralize spills with sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.